Structural Uniqueness: N-4 Pyrrolidine-1-sulfonamide Substitution Versus Published Benzoxazepine SAR Sets
The target compound bears a pyrrolidine-1-sulfonamide group at the N-4 position, a substitution pattern not represented in the two most comprehensively characterized benzo[f][1,4]oxazepine series. The hMAO-B inhibitor series reported by Zhu et al. (2025) utilizes N-substitution patterns derived from cyclization of the amine with the phenyl ring of safinamide, producing fused-ring or N-alkyl/aryl configurations—none of which contain a sulfonamide linker [1]. The PEX14 inhibitor series reported by Fino et al. (2021) explores N-substituents including substituted benzyl, phenethyl, and heteroaryl-methyl groups directly attached to the oxazepine nitrogen, again without sulfonamide insertion [2]. The pyrrolidine-1-sulfonamide group in the target compound (CAS 2034419-52-6) introduces an sp3-hybridized sulfonamide sulfur, a sulfonyl oxygen pair capable of hydrogen-bond acceptance, and a conformationally flexible pyrrolidine ring—features absent from all published SAR data sets.
| Evidence Dimension | N-4 substitution chemotype |
|---|---|
| Target Compound Data | Pyrrolidine-1-sulfonamide (SO2-pyrrolidine) at N-4 position; sulfonamide linker present; pyrrolidine ring (5-membered saturated N-heterocycle) |
| Comparator Or Baseline | Zhu et al. (2025) series: fused-ring N-substitution derived from safinamide cyclization; Fino et al. (2021) series: N-benzyl, N-phenethyl, N-heteroaryl-methyl; no sulfonamide linker in either set |
| Quantified Difference | Qualitative structural divergence; sulfonamide linker is unique to the target compound versus established SAR sets; no direct IC50/Ki comparator data available in published literature |
| Conditions | Comparative structural analysis based on published synthetic schemes and chemical structures in Zhu et al. (2025) Eur J Med Chem 299:118080 and Fino et al. (2021) J Chem Inf Model 61(10):5256-5268 |
Why This Matters
The unique sulfonamide linker and pyrrolidine terminal group place this compound in unexplored chemical space relative to the two best-characterized benzoxazepine series, making it a structurally differentiated candidate for screening libraries where novel IP position is critical and SAR gaps exist around N-4 sulfonamide substitution.
- [1] Zhu M, Xie XP, Wang S, Zhang XX, Xie Z, Duan Y, Zhao Z, Liao C. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core. Eur J Med Chem. 2025 Dec 5;299:118080. doi: 10.1016/j.ejmech.2025.118080. View Source
- [2] Fino R, Lenhart D, Kalel VC, Softley CA, Napolitano V, Byrne R, Schliebs W, Dawidowski M, Erdmann R, Sattler M, Schneider G, Plettenburg O, Popowicz GM. Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines as Potential New Trypanocidal Agents. J Chem Inf Model. 2021 Oct 25;61(10):5256-5268. doi: 10.1021/acs.jcim.1c00472. View Source
